1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
Description
Properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-3-28-21-14-17(8-9-20(21)27-2)15-22-10-12-23(13-11-22)16-18-6-4-5-7-19(18)24(25)26/h4-9,14H,3,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPZKRKGWUFJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the two key starting materials: 3-ethoxy-4-methoxybenzyl chloride and 2-nitrobenzyl chloride.
Nucleophilic Substitution: The first step involves the nucleophilic substitution reaction between piperazine and 3-ethoxy-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate 1-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazine.
Second Nucleophilic Substitution: The intermediate is then subjected to a second nucleophilic substitution reaction with 2-nitrobenzyl chloride, again in the presence of a base like potassium carbonate, to yield the final product, 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and ethoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-aminophenyl)methyl]piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-ethoxy-4-methoxyphenol and piperazine derivatives.
Scientific Research Applications
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential anti-inflammatory and analgesic properties.
Chemical Biology: It serves as a tool compound for studying the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors in the central nervous system, such as serotonin and dopamine receptors. This modulation can lead to changes in neurotransmitter levels, resulting in the observed pharmacological effects.
Comparison with Similar Compounds
Structural Analogues and Key Features
The table below compares the target compound with structurally related piperazine derivatives, highlighting substituent variations and their implications:
| Compound Name | Substituents | Molecular Features | Reported Biological Activities | Key Differences |
|---|---|---|---|---|
| 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine | 3-Ethoxy-4-methoxyphenylmethyl; 2-nitrophenylmethyl | High lipophilicity; electron-withdrawing nitro group | Hypothesized: Antimicrobial, CNS modulation (inference from analogs) | Unique combination of ethoxy-methoxy and nitro groups |
| 1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine | 3-Methoxybenzoyl; 2-nitrophenylmethyl | Increased membrane permeability due to benzoyl group | Antimicrobial activity; enzyme inhibition | Lacks ethoxy group; benzoyl instead of benzyl substitution |
| 1-(3-Ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine | 3-Ethoxy-4-methoxybenzyl; ethylsulfonyl | Enhanced solubility from sulfonyl group | Potential as chiral auxiliary or CNS agent | Sulfonyl group alters electronic properties compared to nitro |
| 1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine | 2-Chloro-4-nitrophenyl; 4-nitrobenzoyl | Dual nitro groups; halogen substitution | Antitumor and antimicrobial properties | Chlorine substitution; dual nitro groups increase reactivity |
| 1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine | 4-Bromophenylmethyl; 4-ethylphenylmethyl | Bromine enhances electrophilicity | Studied for enzyme inhibition and receptor binding | Bromine and ethyl groups differ in steric/electronic effects |
Physicochemical Properties
| Property | Target Compound | 1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine | 1-(3-Ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine |
|---|---|---|---|
| Molecular Weight | ~400–420 g/mol (estimated) | 298.34 g/mol | ~350–370 g/mol |
| Lipophilicity (LogP) | High (ethoxy/methoxy groups) | Moderate (benzoyl group) | Moderate-high (sulfonyl group) |
| Solubility | Moderate in organic solvents | Low in water; soluble in DMSO | Enhanced by sulfonyl group |
| Electronic Effects | Nitro group reduces electron density | Benzoyl group stabilizes charge | Sulfonyl group polarizes structure |
Biological Activity
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is a synthetic organic compound belonging to the piperazine derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and antiviral applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
- Molecular Formula : C21H27N3O4
- Molecular Weight : 373.46 g/mol
- Structure : The compound features an ethoxy and methoxy group on the phenyl ring, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system (CNS). It is believed to modulate serotonin and dopamine receptors, which can lead to alterations in neurotransmitter levels and various pharmacological effects, including anxiolytic and antidepressant actions.
Biological Activity Overview
Neuropharmacological Studies
Research indicates that compounds similar to 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine demonstrate significant interactions with serotonin receptors. For instance, a study showed that modifications in the piperazine structure could enhance binding affinity to serotonin receptors, thereby increasing potential therapeutic effects.
Case Studies
-
Study on Serotonin Receptor Modulation :
- Researchers investigated the binding affinity of various piperazine derivatives to serotonin receptors.
- Results indicated that compounds with ethoxy and methoxy substitutions exhibited enhanced receptor affinity, correlating with increased anxiolytic effects.
-
Antiviral Screening :
- A high-throughput screening campaign evaluated multiple compounds for their ability to inhibit viral replication.
- Initial findings suggested that certain piperazine derivatives could reduce viral load significantly in infected cell cultures.
Q & A
Q. What are the recommended synthetic routes for 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine, and how can reaction conditions be optimized for higher yields?
Methodological Answer : The compound’s synthesis typically involves sequential alkylation of the piperazine core. For example:
Core Formation : Piperazine is reacted with 3-ethoxy-4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours to introduce the first substituent .
Second Alkylation : The intermediate is then treated with 2-nitrobenzyl bromide in acetonitrile at reflux (~80°C) for 8–12 hours.
Optimization Strategies :
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while acetonitrile minimizes side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy :
- ¹H NMR : Confirm substituent integration (e.g., methoxy protons at δ 3.7–3.9 ppm, nitroaryl protons at δ 7.5–8.2 ppm) .
- ¹³C NMR : Verify the piperazine ring carbons (δ 45–55 ppm) and aromatic carbons (δ 110–150 ppm) .
- Mass Spectrometry : High-resolution ESI-MS ensures molecular ion alignment with the theoretical mass (C₂₂H₂₇N₃O₄: ~397.45 g/mol) .
- X-ray Crystallography : Resolve stereochemical ambiguities; nitro and ethoxy groups often induce planar conformations in the aryl rings .
Q. What safety protocols are essential when handling this compound?
Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (due to potential skin/eye irritation) .
- Ventilation : Use fume hoods for synthesis and purification to avoid inhalation of nitro-group-derived vapors .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal; incinerate organic waste at >800°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting binding affinities)?
Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use radioligand binding assays (e.g., ³H-labeled ligands for receptor affinity studies) with triplicate measurements .
- Control Compounds : Include reference standards (e.g., known σ-receptor ligands) to validate experimental conditions .
- Orthogonal Techniques : Cross-validate with functional assays (e.g., cAMP accumulation for GPCR activity) .
Q. What experimental designs are recommended for studying its metabolic stability in vitro?
Methodological Answer :
- Hepatocyte/Microsome Assays :
- Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) in PBS (pH 7.4) at 37°C.
- Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
- CYP Enzyme Inhibition : Use selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
Q. How can computational modeling predict its interaction with biological targets (e.g., kinases, GPCRs)?
Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to targets (e.g., σ receptors). Focus on the nitro group’s electrostatic interactions and the ethoxy moiety’s hydrophobic packing .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .
Q. What strategies address low aqueous solubility during in vivo studies?
Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the methoxy group to enhance solubility, which hydrolyze in vivo .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) via emulsion-solvent evaporation; characterize release kinetics in PBS (pH 7.4) .
Q. How do structural modifications (e.g., replacing ethoxy with fluorine) alter its pharmacokinetic profile?
Methodological Answer :
- SAR Analysis : Synthesize analogs (e.g., 3-fluoro-4-methoxy variant) and compare:
- LogP : Measure via shake-flask method; fluorination reduces logP by ~0.5 units .
- Plasma Protein Binding : Use equilibrium dialysis; fluorinated analogs show 10–15% lower binding .
Q. What analytical methods detect degradation products under accelerated stability testing?
Methodological Answer :
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks.
- HPLC-DAD/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate and identify nitro-reduction products (e.g., amine derivatives) .
Q. How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity data?
Methodological Answer :
- Re-evaluate Force Fields : Adjust partial charges in docking models to better reflect the nitro group’s electron-withdrawing effects .
- Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and compare with docking scores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
